Lipophilicity (XLogP3) of N-Hexylpiperidine-3-carboxamide Compared to N-Ethyl and N-Butyl Analogs
The computed partition coefficient (XLogP3-AA) of N-hexylpiperidine-3-carboxamide is 1.9, representing a substantial increase in lipophilicity over shorter N-alkyl congeners. The N-ethyl analog (CAS 4138-28-7) exhibits an XLogP3 of -0.5, and the N-butyl analog (CAS 73415-66-4) an XLogP3 of 0.4, as reported in PubChem [1]. This constitutes a 2.4 log unit difference between the N-hexyl and N-ethyl derivatives, and a 1.5 log unit difference between N-hexyl and N-butyl. Since a difference of 1 log unit corresponds to a 10-fold change in the 1-octanol/water partition coefficient, the N-hexyl compound is predicted to be approximately 250-fold more lipophilic than the N-ethyl and 32-fold more lipophilic than the N-butyl analog.
| Evidence Dimension | XLogP3-AA (computed 1-octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 1.9 (N-hexylpiperidine-3-carboxamide, CAS 1153987-33-7) |
| Comparator Or Baseline | -0.5 (N-ethylpiperidine-3-carboxamide, CAS 4138-28-7); 0.4 (N-butylpiperidine-3-carboxamide, CAS 73415-66-4) |
| Quantified Difference | ΔXLogP3 = 2.4 (vs. N-ethyl); ΔXLogP3 = 1.5 (vs. N-butyl). Estimated ~250-fold and ~32-fold higher partition coefficient, respectively. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); in silico prediction of 1-octanol/water partition coefficient. |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability, plasma protein binding, and volume of distribution, making the N-hexyl derivative more suitable for applications requiring enhanced hydrophobic target engagement or blood-brain barrier penetration.
- [1] PubChem. Computed Properties: XLogP3-AA for N-hexylpiperidine-3-carboxamide (CID 43589709), N-ethylpiperidine-3-carboxamide (CID 18072289), N-butylpiperidine-3-carboxamide (CID 20298115). National Center for Biotechnology Information. View Source
